molecular formula C9H15N3O3 B12668661 N-((2-(2-Oxoimidazolidin-1-yl)ethoxy)methyl)acrylamide CAS No. 93942-71-3

N-((2-(2-Oxoimidazolidin-1-yl)ethoxy)methyl)acrylamide

Cat. No.: B12668661
CAS No.: 93942-71-3
M. Wt: 213.23 g/mol
InChI Key: XQRRIDDPQBRVFF-UHFFFAOYSA-N
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Description

N-((2-(2-Oxoimidazolidin-1-yl)ethoxy)methyl)acrylamide is a chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its reactivity and functional groups. The compound’s structure includes an acrylamide group, which is known for its polymerization capabilities, and an imidazolidinone ring, which adds to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(2-Oxoimidazolidin-1-yl)ethoxy)methyl)acrylamide typically involves the reaction of 2-(2-oxoimidazolidin-1-yl)ethanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The raw materials are fed into the reactor, and the reaction is monitored and controlled to optimize the conditions. The product is then isolated and purified using industrial-scale techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

N-((2-(2-Oxoimidazolidin-1-yl)ethoxy)methyl)acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((2-(2-Oxoimidazolidin-1-yl)ethoxy)methyl)acrylamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((2-(2-Oxoimidazolidin-1-yl)ethoxy)methyl)acrylamide involves its ability to form covalent bonds with other molecules through its acrylamide group. This reactivity allows it to polymerize and form networks, which can be tailored for specific applications. The imidazolidinone ring provides stability and can interact with various molecular targets, enhancing the compound’s functionality .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate
  • N-(2-(2-Oxo-1-imidazolidinyl)ethyl)methacrylamide
  • Methacryloxyethyl ethylene urea

Uniqueness

N-((2-(2-Oxoimidazolidin-1-yl)ethoxy)methyl)acrylamide is unique due to its combination of an acrylamide group and an imidazolidinone ring. This combination provides both reactivity and stability, making it suitable for a wide range of applications. Its ability to undergo polymerization and form stable networks sets it apart from other similar compounds .

Properties

CAS No.

93942-71-3

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

N-[2-(2-oxoimidazolidin-1-yl)ethoxymethyl]prop-2-enamide

InChI

InChI=1S/C9H15N3O3/c1-2-8(13)11-7-15-6-5-12-4-3-10-9(12)14/h2H,1,3-7H2,(H,10,14)(H,11,13)

InChI Key

XQRRIDDPQBRVFF-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCOCCN1CCNC1=O

Origin of Product

United States

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